molecular formula C6H5ClO3S B151769 4-Chlorobenzenesulfonic acid CAS No. 98-66-8

4-Chlorobenzenesulfonic acid

Cat. No.: B151769
CAS No.: 98-66-8
M. Wt: 192.62 g/mol
InChI Key: RJWBTWIBUIGANW-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonic acid (CBSA, C₆H₅ClO₃S; CAS 98-66-8) is a sulfonic acid derivative characterized by a chlorine substituent at the para position of the benzene ring. It has a molecular weight of 192.62 g/mol and is commercially available in crystalline or hydrated forms with ≥95% purity (HPLC) . Its chemical structure confers strong Brønsted acidity and stability, making it a versatile catalyst and intermediate in organic synthesis, environmental remediation, and industrial processes .

Properties

IUPAC Name

4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBTWIBUIGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044473
Record name 4-Chlorobenzenesulphonic acid
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Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Benzenesulfonic acid, 4-chloro-
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CAS No.

98-66-8
Record name 4-Chlorobenzenesulfonic acid
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Record name p-Chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-chloro-
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Record name 4-Chlorobenzenesulphonic acid
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Record name 4-chlorobenzenesulphonic acid
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Record name P-CHLOROBENZENESULFONIC ACID
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Preparation Methods

Reaction Mechanism and Conditions

The direct sulfonation of chlorobenzene involves electrophilic aromatic substitution, where a sulfonic acid group (-SO₃H) is introduced at the para position of the benzene ring. Chlorobenzene reacts with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) under controlled temperatures. The chloro group acts as an ortho/para-directing group, favoring the formation of 4-chlorobenzenesulfonic acid as the major product (65–70%) alongside 2-chlorobenzenesulfonic acid (30–35%)3.

The reaction proceeds via the generation of the electrophilic sulfonyl cation (SO₃H⁺), which attacks the electron-rich para position of chlorobenzene. Optimal conditions include:

  • Temperature : 95–100°C3.

  • Reaction Time : 5 hours for complete conversion.

  • Acid Concentration : Concentrated H₂SO₄ (96–98%) or oleum (20% free SO₃)3.

Table 1: Direct Sulfonation Parameters and Outcomes

ParameterValue/RangeOutcome
Temperature95–100°CPara isomer yield: 65–70%3
Sulfur Trioxide (SO₃)1.0–1.2 equivalentsMinimizes polysulfonation byproducts
AgitationVigorous stirringEnhances homogeneity and heat transfer

Industrial Refinement

While the direct method is straightforward, industrial processes often incorporate azeotropic distillation to remove water, shifting the equilibrium toward sulfonic acid formation. Post-reaction, the crude mixture is neutralized with NaOH to precipitate sodium 4-chlorobenzenesulfonate, which is purified via recrystallization3.

Isomerization of Chlorobenzenesulfonic Acid Isomers

Catalytic Isomerization Using Sulfuric Acid

A patent by CN102791679A discloses a method to convert 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid into the 4-isomer using sulfuric acid as a catalyst. This approach is particularly valuable for recycling byproducts from other sulfonation processes.

Key Steps:

  • Isomerization : A mixture of 2- and 3-chlorobenzenesulfonic acids is heated with H₂SO₄ at 100–300°C. The acid catalyzes the migration of the sulfonic acid group to the thermodynamically favored para position.

  • Equilibrium Control : The reaction reaches equilibrium when the para isomer constitutes >85% of the mixture. Excess H₂SO₄ (20–30 wt%) improves kinetics by lowering the activation energy.

Table 2: Isomerization Reaction Optimization

FactorOptimal RangeImpact on Yield
Temperature200–250°CMaximizes para isomer (up to 90%)
H₂SO₄ Concentration20–30 wt%Accelerates isomerization rate
Reaction Time4–6 hoursEnsures equilibrium attainment

Role of 4-CBSA in Auto-Catalysis

Notably, the presence of 4-CBSA in the initial mixture enhances the isomerization rate. This auto-catalytic effect arises from the para isomer stabilizing the transition state during sulfonic acid group migration. Industrial implementations often recycle 4-CBSA-rich streams to reduce fresh catalyst requirements.

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Sulfonation : Suitable for bulk production but limited by moderate para selectivity (65–70%). Requires costly purification to isolate 4-CBSA from ortho-rich mixtures3.

  • Isomerization : Achieves higher para purity (85–90%) and utilizes byproduct streams, reducing waste. However, it demands higher energy input due to elevated temperatures.

Environmental and Economic Considerations

  • Waste Generation : Direct methods produce acidic wastewater requiring neutralization, whereas isomerization minimizes waste by repurposing isomers3.

  • Catalyst Recovery : H₂SO₄ in isomerization can be reconcentrated and reused, lowering operational costs.

Emerging Techniques and Innovations

Solvent-Free Sulfonation

Recent studies explore solvent-free conditions using microwave irradiation to accelerate sulfonation. Preliminary data show a 15% reduction in reaction time and improved para selectivity (75%) compared to conventional heating.

Continuous Flow Reactors

Adoption of continuous flow systems enhances heat and mass transfer, particularly for isomerization. Pilot-scale trials report a 20% increase in yield due to precise temperature control and reduced side reactions .

Scientific Research Applications

Synthesis of Polymers

4-Chlorobenzenesulfonic acid serves as a crucial intermediate in the synthesis of various polymers, particularly polyarylene ether sulfones. It is involved in the production of:

  • Polyether Sulfone : Created by polymerizing 4,4'-dihydroxydiphenyl sulfone with 4,4'-dichlorodiphenyl sulfone.
  • Polysulfone : Formed through the polymerization of bisphenol A with 4,4'-dichlorodiphenyl sulfone.
  • Polyphenylene Sulfone : Synthesized from 4,4'-dihydroxybiphenyl and 4,4'-dichlorodiphenyl sulfone.

These polymers are valued for their high thermal stability and chemical resistance, making them suitable for applications in electronics, aerospace, and automotive industries .

Chemical Synthesis

p-CBSA is utilized as a sulfonating agent in organic synthesis. It can be hydrolyzed to produce chlorobenzene under specific conditions (steam at 190°C) and is also used to manufacture other compounds such as 4-chloro-3-nitrobenzenesulfonic acid .

Biodegradation Studies

Research has highlighted the role of bacterial isolates in degrading chlorinated compounds, including p-CBSA. For instance, studies involving Pseudomonas species have demonstrated their ability to dehalogenate and degrade chlorinated benzoic acids effectively. This bioremediation potential is crucial for treating contaminated environments .

Case Study 1: Polymer Synthesis

A study conducted on the synthesis of polysulfone showed that using p-CBSA as an intermediate significantly enhanced the yield of the desired product. The integration of p-CBSA into the reaction pathway allowed for improved efficiency in producing high-performance polymers used in membrane technology .

Case Study 2: Bioremediation

In a bioremediation project focusing on chlorinated pollutants, researchers isolated several bacterial strains capable of degrading p-CBSA. The study found that specific strains exhibited high dehalogenase activity, suggesting their potential use in environmental cleanup efforts targeting chlorinated aromatic compounds .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Polymer ProductionIntermediate for polyether sulfoneHigh thermal stability; used in aerospace applications
Chemical SynthesisSulfonating agentHydrolyzed to produce chlorobenzene
Environmental ScienceBiodegradation studiesEffective degradation by Pseudomonas isolates

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and sulfonic acid groups, which make the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Table 1: Reaction Yields of Sulfonic Acid Derivatives

Compound Yield (%)
Benzenesulfonic acid 95
4-Methylbenzenesulfonic acid 92
This compound 93
4-Bromobenzenesulfonic acid 85

Environmental Fate and Biodegradation

Unlike its isomers, CBSA is mineralized by Pseudomonas aeruginosa RW41 via oxygenolytic desulfonation, producing non-toxic sulfate and chloride ions. This contrasts with 2- and 3-chlorobenzenesulfonic acids, which persist in ecosystems due to slower microbial degradation .

Metabolic Pathways in Plants vs. Animals

In plants, CBSA is a terminal metabolite, whereas in animals, it undergoes conjugation (e.g., sulfation, glucuronidation). This divergence highlights its environmental persistence in flora and rapid detoxification in fauna .

Table 2: Key Physicochemical Properties

Property This compound 4-Methylbenzenesulfonic Acid
Molecular Weight (g/mol) 192.62 186.20
Melting Point (°C) 333.2 (ΔfusH = 10.60 kJ/mol) 320–325
pKa ~-2.0 ~-1.8

Biological Activity

4-Chlorobenzenesulfonic acid (p-CBSA) is an organic compound with significant industrial applications, particularly in the synthesis of dyes, pharmaceuticals, and surfactants. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article delves into the biological activity of p-CBSA, summarizing key research findings, case studies, and toxicity assessments.

  • Chemical Formula : C6_6H5_5ClO3_3S
  • Molecular Weight : 192.62 g/mol
  • Solubility : Highly soluble in water due to the sulfonic acid group.

Toxicity and Safety Assessments

Research has focused on the toxicity of p-CBSA through various studies, including acute toxicity tests, mutagenicity assays, and long-term exposure studies. Below are some notable findings:

Acute Toxicity Studies

In a 28-day oral toxicity study conducted on rats, various doses of p-CBSA were administered to evaluate its effects:

Dose (mg/kg/day)Observations
0Control group; no adverse effects observed.
10No significant changes in body weight or organ function.
50Minor increases in white blood cell counts in females.
500Decreased adrenal gland weights in males; no significant clinical signs.
1000Similar to 500 mg/kg; slight body weight reductions noted.
2000No significant adverse effects; considered safe .

The study determined a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for males and 2000 mg/kg for females, indicating that p-CBSA does not exhibit significant toxicity at these levels.

Mutagenicity and Carcinogenicity

Various mutagenicity tests have shown that p-CBSA does not induce mutations:

  • Ames Test : Conducted on Salmonella typhimurium strains showed negative results across all doses tested (50 to 5000 mg/plate), indicating no mutagenic potential .
  • L5178Y Mouse Lymphoma Assay : No increase in mutation frequency was observed with or without metabolic activation at doses up to 1000 µg/ml .
  • In Vivo Bone Marrow Cytogenetics Assay : Male rats treated with p-CBSA showed no significant chromosomal aberrations .

These findings suggest that p-CBSA is unlikely to be carcinogenic based on current evidence.

Case Study: Environmental Impact and Human Health

A study conducted by the California Office of Environmental Health Hazard Assessment evaluated the presence of p-CBSA in drinking water. The research highlighted potential risks associated with exposure to contaminated water sources, particularly for vulnerable populations such as pregnant women and children. However, the study concluded that typical exposure levels were below those associated with adverse health effects .

Case Study: Occupational Exposure

Occupational exposure assessments have been conducted among workers involved in the manufacture of dyes and surfactants containing p-CBSA. Monitoring revealed no significant health issues directly attributable to p-CBSA exposure when proper safety measures were implemented. Regular health screenings indicated stable hematological parameters among workers .

While specific mechanisms of action for p-CBSA are not fully elucidated, its biological activity may involve interactions with cellular pathways related to inflammation and oxidative stress. Studies suggest that compounds similar to p-CBSA can influence gene expression related to detoxification processes, potentially modulating cellular responses to stressors .

Q & A

Q. How are mechanistic pathways of 4CBSA degradation validated in microbial studies?

  • Answer:
  • Isotopic Labeling: Use <sup>13</sup>C-4CBSA to track carbon flux into biomass via NMR .
  • Mutant Strains: Knock out cbs genes in P. aeruginosa RW41 to confirm enzymatic steps in desulfurization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.